

CCI-007: A Novel Therapeutic Candidate for MLL-Rearranged Leukemia

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An In-depth Technical Guide on the Discovery, Mechanism of Action, and Preclinical Development

This technical guide provides a comprehensive overview of the small molecule **CCI-007**, a promising therapeutic agent for the treatment of Mixed-Lineage Leukemia (MLL)-rearranged (MLL-r) leukemia. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the preclinical data, experimental methodologies, and the underlying mechanism of action of **CCI-007**.

Introduction

Leukemias with rearrangements of the MLL (KMT2A) gene are aggressive hematological malignancies with a particularly poor prognosis, especially in infants.[1][2] These rearrangements lead to the formation of fusion proteins that drive aberrant gene expression, ultimately leading to leukemogenesis.[1][3] A critical downstream effect of MLL fusion proteins is the upregulation of key target genes, including the HOXA9, MEIS1, CMYC, and BCL2 genes, which are essential for the survival of MLL-r leukemia cells.[4][5] The urgent need for more effective and targeted therapies has driven the search for novel small molecules that can disrupt the oncogenic pathways in MLL-r leukemia.[6][7]

CCI-007 was identified through a cell-based small molecule library screen as a compound that selectively induces cytotoxicity in a subset of MLL-r leukemia cell lines.[4][8] Notably, **CCI-007** also demonstrated activity against leukemias with CALM-AF10 and SET-NUP214 fusions,



which share some common leukemogenic pathways with MLL-r leukemia.[9] This guide details the discovery, in vitro efficacy, and mechanism of action of **CCI-007**.

Discovery and Selective Cytotoxicity of CCI-007

CCI-007 was discovered through a screening of a small molecule library against the infant MLL-r cell line PER-485.[7] Subsequent screening of initial hits against a broader panel of 30 cell lines, including MLL-r, MLL wild-type (MLL-wt) leukemia, solid tumors, and normal cells, identified **CCI-007** as a selective inhibitor.[7][8]

Data Presentation: In Vitro Cytotoxicity of CCI-007

The cytotoxic activity of **CCI-007** was evaluated across a panel of leukemia cell lines after 72 hours of treatment using an Alamar Blue assay.[4][8] The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell Line	Subtype	MLL Status	CCI-007 IC50 (µM)	Sensitivity
PER-485	MLL-r	Rearranged	2.5 ± 0.3	Sensitive
RS4;11	MLL-r	Rearranged	> 20	Resistant
SEM	MLL-r	Rearranged	3.1 ± 0.4	Sensitive
MV4;11	MLL-r	Rearranged	2.8 ± 0.5	Sensitive
KOPN-8	MLL-r	Rearranged	4.2 ± 0.6	Sensitive
MONO-MAC-6	MLL-r	Rearranged	> 20	Resistant
THP-1	MLL-r	Rearranged	> 20	Resistant
U937	CALM-AF10	Wild-Type	3.5 ± 0.4	Sensitive
LOUCY	SET-NUP214	Wild-Type	4.5 ± 0.5	Sensitive
CEM	MLL-wt	Wild-Type	> 20	Resistant
NALM-6	MLL-wt	Wild-Type	> 20	Resistant
KG-1	MLL-wt	Wild-Type	> 20	Resistant



Data is presented as mean ± standard error from at least three independent experiments.[4][8]

Mechanism of Action

CCI-007 induces rapid, caspase-dependent apoptosis in sensitive MLL-r leukemia cell lines.[4] [6] This is accompanied by a significant downregulation of key MLL target genes, suggesting that **CCI-007** disrupts the core transcriptional program that drives these leukemias.[5][7]

Treatment with **CCI-007** leads to mitochondrial depolarization and the activation of caspases within 24 hours.[4][5] The percentage of apoptotic cells, as measured by Annexin V staining, is significantly increased in sensitive cell lines upon treatment with 5 µM **CCI-007**.

Data Presentation: Apoptosis Induction by **CCI-007**

Cell Line	CCI-007 Sensitivity	Mean Increase in Annexin V-Positive Cells (%)
PER-485	Sensitive	45 ± 5
SEM	Sensitive	40 ± 6
MV4;11	Sensitive	38 ± 4
RS4;11	Resistant	5 ± 2
СЕМ	Resistant	3 ± 1

Data represents the mean \pm standard error of the increase in the percentage of Annexin V-positive cells following treatment with 5 μ M **CCI-007** compared to a vehicle control from at least three independent experiments.[4]

A key mechanistic feature of **CCI-007** is its ability to rapidly suppress the characteristic MLL-r gene expression signature.[4][8] Within a few hours of treatment, **CCI-007** significantly reduces the mRNA levels of HOXA9, MEIS1, CMYC, and BCL2.[4][6]

Data Presentation: Gene Expression Changes Induced by CCI-007



Gene	Cell Line (PER-485, Sensitive) Relative mRNA Expression (vs. DMSO)	Cell Line (RS4;11, Resistant) Relative mRNA Expression (vs. DMSO)
HOXA9	0.4 ± 0.05	0.9 ± 0.1
MEIS1	0.3 ± 0.04	1.1 ± 0.2
СМҮС	0.5 ± 0.06	1.0 ± 0.15
BCL2	0.6 ± 0.07	0.95 ± 0.1

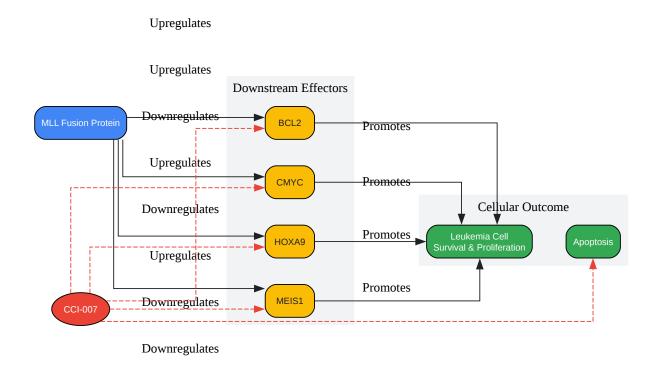
Relative gene expression was calculated using the $\Delta\Delta$ Ct method after 3 hours of treatment with 5 μ M **CCI-007**. Data is normalized to housekeeping genes and expressed relative to a DMSO vehicle control. Assays were run in triplicate, and data represents the mean \pm standard error of at least three independent experiments.[4]

Interestingly, the sensitivity of MLL-r cell lines to **CCI-007** correlates with the baseline expression levels of MEIS1 and BCL2.[4][6] Resistant MLL-r cell lines exhibit significantly higher baseline expression of these two genes compared to sensitive cell lines, suggesting that these genes may play a role in intrinsic resistance to **CCI-007**.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway affected by **CCI-007** and a typical experimental workflow for its evaluation.



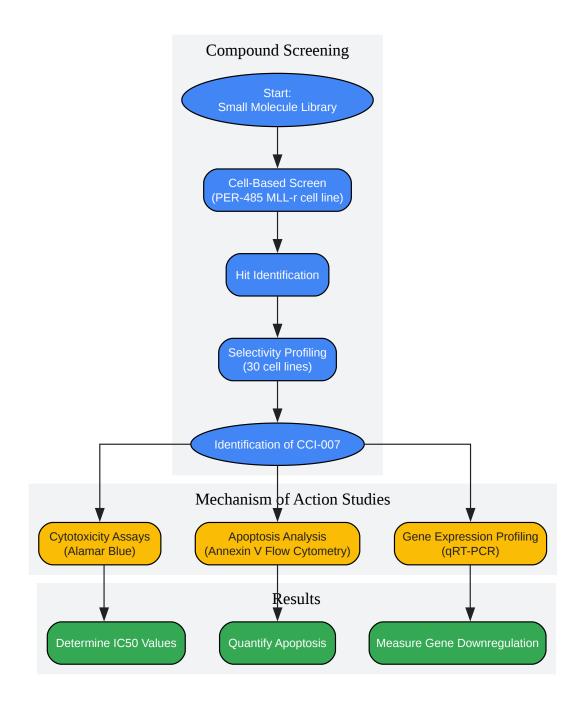


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Induces

Caption: Proposed mechanism of action of **CCI-007** in MLL-rearranged leukemia.





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Caption: Experimental workflow for the discovery and characterization of CCI-007.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of **CCI-007**.



- Cell Lines: A panel of MLL-rearranged, MLL-wild type, CALM-AF10, and SET-NUP214 leukemia cell lines were used (see table in section 2).[10]
- Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10 4 cells/mL in a final volume of 100 μ L per well.
- Compound Treatment: CCI-007 was serially diluted in culture medium and added to the wells
 to achieve final concentrations ranging from 0.63 to 20 μM. A vehicle control (DMSO) was
 also included.
- Incubation: Plates were incubated for 72 hours at 37°C and 5% CO2.
- Alamar Blue Addition: 10 μL of Alamar Blue reagent was added to each well.
- Incubation: Plates were incubated for an additional 4-6 hours.
- Measurement: Fluorescence was measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
- Data Analysis: Viability was calculated as a percentage relative to the vehicle-treated control cells. IC50 values were determined by non-linear regression analysis.[4][8]
- Cell Treatment: Cells were treated with 5 μM **CCI-007** or vehicle (DMSO) for 24 hours.
- Cell Harvesting: Cells were harvested by centrifugation and washed with cold PBS.
- Staining: Cells were resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) were added according to the manufacturer's instructions.
- Incubation: Cells were incubated for 15 minutes at room temperature in the dark.
- Flow Cytometry: Samples were analyzed on a flow cytometer. Annexin V-positive cells were considered apoptotic.



- Data Analysis: The percentage of apoptotic cells was determined using flow cytometry analysis software. The increase in apoptosis was calculated by subtracting the percentage of apoptotic cells in the vehicle-treated sample from the **CCI-007**-treated sample.[4]
- Cell Treatment: Cells were treated with 5 μM **CCI-007** or vehicle (DMSO) for 3 hours.
- RNA Extraction: Total RNA was extracted from cells using an RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol.
- cDNA Synthesis: 1 μg of total RNA was reverse-transcribed to cDNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).
- qRT-PCR: qRT-PCR was performed using TaqMan Gene Expression Assays for HOXA9, MEIS1, CMYC, BCL2, and housekeeping control genes (e.g., GAPDH, ACTB) on a real-time PCR system.
- Data Analysis: The relative expression of target genes was calculated using the comparative Ct (ΔΔCt) method. Gene expression was normalized to the housekeeping genes and expressed relative to the vehicle-treated control.[4]

Conclusion and Future Directions

CCI-007 is a novel small molecule with selective and rapid cytotoxic activity against a subset of MLL-rearranged leukemias.[4][8] Its mechanism of action involves the induction of apoptosis and the downregulation of critical MLL target genes.[4][6] The correlation between baseline MEIS1 and BCL2 expression and resistance to CCI-007 suggests potential biomarkers for patient stratification and highlights the heterogeneity within MLL-r leukemia.[4] These findings present an exciting new avenue for the development of targeted therapies for these aggressive leukemias. Further preclinical development, including in vivo efficacy and toxicity studies, is warranted to evaluate the full therapeutic potential of CCI-007. The distinct mechanism of CCI-007 may also offer opportunities for combination therapies with other agents, including those that target pathways of resistance.

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